molecular formula C18H20N2O B027843 4-Benzyloxygramine CAS No. 13523-95-0

4-Benzyloxygramine

Cat. No. B027843
CAS RN: 13523-95-0
M. Wt: 280.4 g/mol
InChI Key: RRKLFSJBPYZCJV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Benzyloxygramine and related compounds involves intricate chemical reactions that are pivotal for obtaining the desired product with high yield and purity. A notable method includes the palladium-catalyzed sequential alkylation-alkenylation reactions, which have been applied to synthesize 2-substituted and 2,5-disubstituted benzoxepines from aryl iodides and bromoenoates, demonstrating the versatility and efficacy of palladium-catalyzed reactions in complex organic synthesis (Lautens, Paquin, & Piguel, 2002).

Molecular Structure Analysis

The molecular structure of 4-Benzyloxygramine derivatives, such as those synthesized in the context of lanthanide coordination compounds, provides insights into the influence of substituents on the compound's properties. Structural analyses, including single-crystal X-ray diffraction, reveal how variations in the electronic nature of substituents can dramatically affect the luminescent properties of these compounds, highlighting the importance of molecular structure in determining the physical characteristics of chemical entities (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).

Chemical Reactions and Properties

4-Benzyloxygramine and its analogs undergo a variety of chemical reactions that underscore their reactivity and potential for further functionalization. For instance, the ultrasound-assisted synthesis of 4-(Benzyloxy)-N-(3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl) Benzamide showcases innovative methodologies to achieve challenging anti-tubercular scaffolds, emphasizing the compound's versatility in synthetic chemistry (Nimbalkar, Seijas, Borkute, Damale, Sangshetti, Sarkar, & Nikalje, 2018).

Physical Properties Analysis

The analysis of physical properties, such as crystallinity and phase behavior, is crucial for understanding the practical applications of 4-Benzyloxygramine derivatives. Studies on crystal structures, such as those of 4-(oxiran-2-ylmethoxy) benzoic acid and 4-acetoxybenzoic acid, shed light on the molecular arrangements and interactions that dictate the solid-state properties of these compounds, which are essential for their application in material science and pharmaceutical formulations (Obreza & Perdih, 2012).

Chemical Properties Analysis

Understanding the chemical properties of 4-Benzyloxygramine involves examining its reactivity, stability, and interaction with other molecules. The synthesis and characterization of derivatives highlight the compound's ability to participate in complex chemical reactions, offering insights into its potential utility in various chemical and pharmacological applications. For example, the detailed synthesis route and characterization of 4-(benzyloxy)-1H-indazole underline the compound's chemical versatility and potential as a building block in organic synthesis (Tang Yan-feng, 2012).

Scientific Research Applications

  • Natural Herbicides and Antimicrobials : 1,4-benzoxazinones, a class of compounds related to 4-Benzyloxygramine, have shown potential as natural herbicides, antifungals, antimicrobials, and antifeedants. Their versatility and accessibility make them a promising source of bioactive compounds from natural origin (Macias et al., 2009).

  • Anti-Inflammatory Properties : 4-Benzylpiperidine, a compound structurally related to 4-Benzyloxygramine, possesses anti-inflammatory properties. This effect is potentially due to its binding to erythrocyte membranes and altering cell surface charges, making it a potential source of anti-inflammatory agents (Jayashree et al., 2017).

  • Intracellular Calcium Activity : Substituted 1,4-benzoxazines with homoveratrylamino moiety, similar in structure to 4-Benzyloxygramine, exhibit potential intracellular calcium activity. The most potent derivative identified in this research was 3-c (Bourlot et al., 1998).

  • Synthesis of Psilocin : 4-Benzyloxyindole, a related compound, has been used in the synthesis of psilocin, the principal active agent in hallucinogenic mushrooms. This provides a new method for its purification and synthesis (Poon et al., 1986).

  • Inhibitors of Human Leukocyte Elastase : Benzoxazinone inhibitors, designed with specific alkyl groups, have been studied for their ability to inhibit human leukocyte elastase, an enzyme implicated in various inflammatory diseases (Krantz et al., 1990).

  • Antimicrobial Agent in Moringa Seeds : The seeds of Moringa oleifera and M. stenopetala contain 4(-L-rhamnosyloxy)benzyl isothiocyanate, an active antimicrobial agent, highlighting the potential of such compounds in battling infections (Eilert et al., 1981).

  • Antagonist in Cockroach Malpighian Tubule Muscle : The Malpighian tubule muscle of the American cockroach contains a D-type 5-hydroxytryptamine receptor, which is antagonized by 5-benzyloxygramine (Crowder & Shankland, 1972).

Safety And Hazards

The safety data sheet for 7-Benzyloxygramine, a compound similar to 4-Benzyloxygramine, indicates that it is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contact with skin and eyes, use personal protective equipment, and ensure adequate ventilation .

properties

IUPAC Name

N,N-dimethyl-1-(4-phenylmethoxy-1H-indol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c1-20(2)12-15-11-19-16-9-6-10-17(18(15)16)21-13-14-7-4-3-5-8-14/h3-11,19H,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRKLFSJBPYZCJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CNC2=C1C(=CC=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00543982
Record name 1-[4-(Benzyloxy)-1H-indol-3-yl]-N,N-dimethylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00543982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzyloxygramine

CAS RN

13523-95-0
Record name 1-[4-(Benzyloxy)-1H-indol-3-yl]-N,N-dimethylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00543982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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